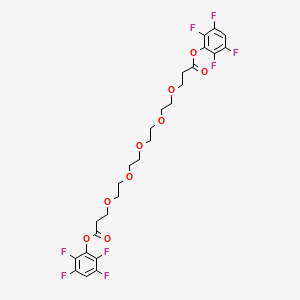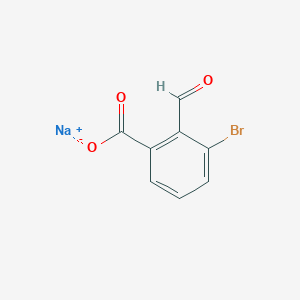
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid is a compound that features a pyrrole ring substituted with tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Vorbereitungsmethoden
The synthesis of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The general synthetic route includes:
Formation of Boc-Protected Amines: The amino groups are protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Cyclization: The protected amines undergo cyclization to form the pyrrole ring structure.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted under specific conditions.
Deprotection: The Boc groups can be removed using acids like trifluoroacetic acid, yielding free amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid involves its role as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amines can participate in further reactions, facilitating the synthesis of target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid can be compared with other Boc-protected amino acids and pyrrole derivatives:
1-Boc-2-amino-1H-pyrrole-3-carboxylic Acid: Similar structure but with fewer Boc groups, leading to different reactivity and applications.
Di-tert-butyl dicarbonate: Used as a reagent for Boc protection but lacks the pyrrole ring structure.
Fmoc-Protected Amino Acids: Another class of protected amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups, offering orthogonal protection strategies.
The uniqueness of this compound lies in its dual Boc protection, providing enhanced stability and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C20H30N2O8 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24) |
InChI-Schlüssel |
UMVOYVMFFJYWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


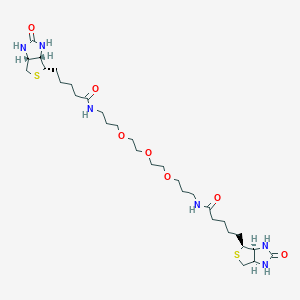

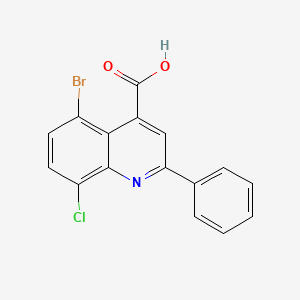
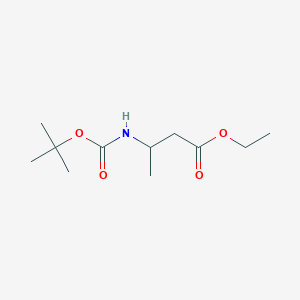

![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

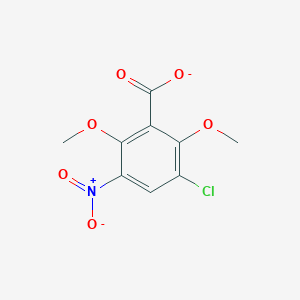
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)

